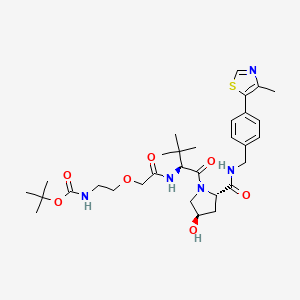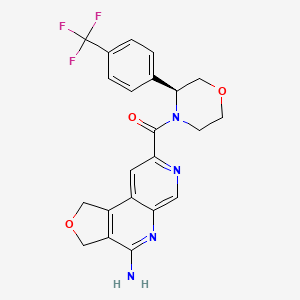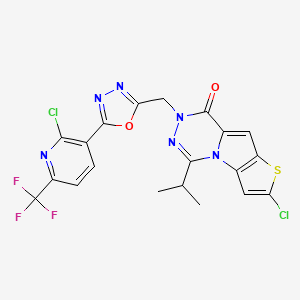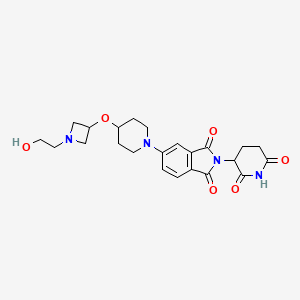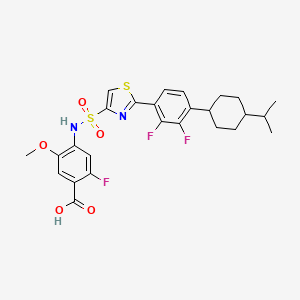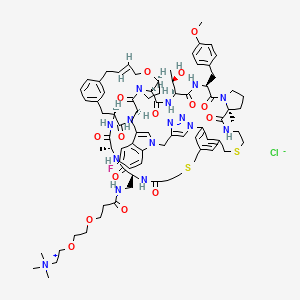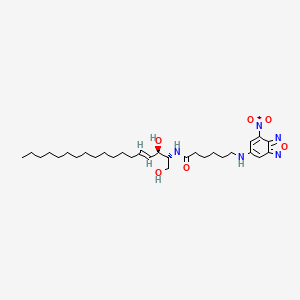
C6 NBD L-threo-ceramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of C6 NBD L-threo-ceramide involves the conjugation of a ceramide backbone with a 6-nitrobenzoxadiazole groupThe reaction conditions often involve the use of organic solvents such as chloroform, ethanol, and methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography. The compound is then formulated into a solid form for storage and distribution .
化学反応の分析
Types of Reactions: C6 NBD L-threo-ceramide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ceramide backbone can undergo substitution reactions, particularly at the hydroxyl and amide groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Amino-derivatives of the ceramide.
Substitution: Various substituted ceramides depending on the reagents used.
科学的研究の応用
C6 NBD L-threo-ceramide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.
Biology: Utilized in cell biology to investigate sphingolipid metabolism and transport mechanisms.
Medicine: Employed in research on neurodegenerative diseases and cancer, where ceramide metabolism plays a crucial role.
Industry: Applied in the development of diagnostic tools and therapeutic agents due to its fluorescent properties .
作用機序
C6 NBD L-threo-ceramide exerts its effects by integrating into cellular membranes and mimicking the behavior of natural ceramides. It is rapidly transferred between liposomes and labels the Golgi apparatus. The compound is metabolized to C6 NBD sphingomyelin in cells, allowing researchers to track sphingolipid metabolism and transport pathways .
類似化合物との比較
C6 NBD D-erythro-ceramide: Another fluorescently tagged ceramide with similar properties but different stereochemistry.
C6 NBD dihydroceramide: A dihydro analog of C6 NBD ceramide, used for similar applications but with different metabolic pathways.
Uniqueness: C6 NBD L-threo-ceramide is unique due to its specific stereochemistry, which affects its interaction with cellular components and its metabolic fate. This makes it a valuable tool for studying specific aspects of sphingolipid biology that other analogs may not address .
特性
分子式 |
C30H49N5O6 |
|---|---|
分子量 |
575.7 g/mol |
IUPAC名 |
N-[(E,2R,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-6-yl)amino]hexanamide |
InChI |
InChI=1S/C30H49N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-28(37)26(23-36)32-29(38)19-16-14-17-20-31-24-21-25-30(34-41-33-25)27(22-24)35(39)40/h15,18,21-22,26,28,31,36-37H,2-14,16-17,19-20,23H2,1H3,(H,32,38)/b18-15+/t26-,28-/m1/s1 |
InChIキー |
QUAQFTJPXDOFOM-SVTPMZLBSA-N |
異性体SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@@H](CO)NC(=O)CCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCNC1=CC2=NON=C2C(=C1)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




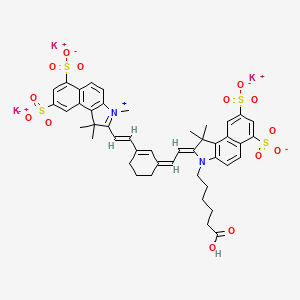
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12377637.png)
![6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12377657.png)
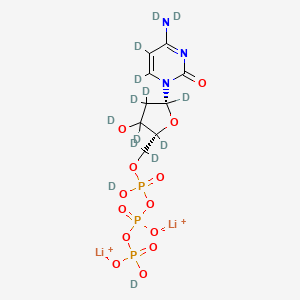
![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)
